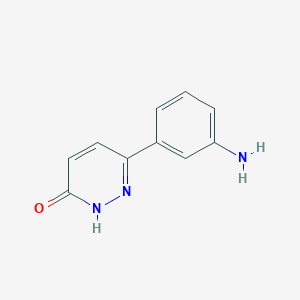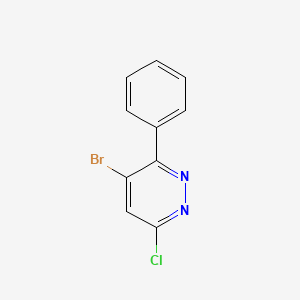
4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Descripción general
Descripción
4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, also known as BAPG, is a chemical compound that is commonly used in scientific experiments. It is a product for proteomics research . This compound is widely used in the biomedical industry for the synthesis of various drugs targeting specific diseases .
Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 642.1±55.0 °C and its predicted density is 1.65±0.1 g/cm3 . The pKa value is predicted to be 12.88±0.70 .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside and its derivatives have been utilized in the synthesis of various compounds with potential biological applications. For example, 2-Acetamido-2-deoxy-D-glucose hydrochloride has been used in the preparation of certain glycosides showing promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003).
Chemical Synthesis Methods
- The compound has been a key player in the chemical synthesis of various glycosides and derivatives. For instance, the synthesis of 2-acetamido-2-deoxy-alpha-D-glucopyranose 4-phosphate has been described using a derivative of 2-acetamido-2-deoxy-D-glucose (Bundle & Jennings, 1974). Similarly, methods for preparing glycosides of 2-acetamido-2-deoxy-d-glucopyranose have been developed, which are crucial in creating various biochemical compounds (Burger et al., 1983).
Role in Glycoside Synthesis
- This chemical has been instrumental in the synthesis of phenyl and p-nitrophenyl glycosides, showcasing its versatility in the creation of complex sugar derivatives (Rana et al., 1982). These synthesized compounds are significant in studying carbohydrate-based interactions in biological systems.
Research in Enzyme Assays
- In enzyme research, derivatives of this compound have been used to develop modified assay procedures. For example, synthetic glycosides have been employed for the determination of specific enzyme activities, which is crucial in biochemical research (Sykes et al., 1983).
Contributions to Immunology
- In the field of immunology, derivatives of this compound have been synthesized for the preparation of immunogens. These immunogens are significant in understanding immune responses and developing vaccines or therapeutic agents (Ekborg et al., 1982).
Mecanismo De Acción
Target of Action
It is suggested that the compound may selectively target receptors and enzymes implicated in neoplastic ailments, microbial infestations, and immune-mediated dysfunctions .
Mode of Action
The exact mode of action of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is not well-documented. It is hypothesized that the compound interacts with its targets, possibly leading to changes in their function. More research is needed to elucidate the precise interactions and resulting changes .
Biochemical Pathways
Given its potential targets, it is plausible that the compound may influence pathways related to neoplastic diseases, microbial infections, and immune responses .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
Given its potential targets, it is likely that the compound could have effects at both the molecular and cellular levels, possibly influencing cell signaling, growth, and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
Análisis Bioquímico
Biochemical Properties
4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the study of glycosidase enzymes. It is known to interact with enzymes such as β-glucosidase and N-acetylglucosaminidase, acting as a substrate or inhibitor depending on the context. These interactions are essential for understanding the enzyme’s specificity and mechanism of action. The compound’s bromophenyl group enhances its binding affinity to the active site of these enzymes, facilitating detailed studies of enzyme kinetics and inhibition .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in glycosylation and cell surface receptor functions. Additionally, this compound can modulate cell signaling pathways by interacting with glycoproteins and glycolipids on the cell surface, thereby influencing cellular communication and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with glycosidase enzymes. The bromophenyl group of the compound enhances its binding affinity to the enzyme’s active site, leading to competitive inhibition or substrate mimicry. This interaction can result in the inhibition of enzyme activity or the alteration of enzyme-mediated reactions, ultimately affecting cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit glycosidase activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific glycosidase enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition in non-target tissues and potential toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosylation and glycan degradation. It interacts with enzymes such as β-glucosidase and N-acetylglucosaminidase, influencing the metabolic flux of glycan synthesis and degradation. These interactions can alter the levels of specific metabolites, thereby affecting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the lysosomes and endoplasmic reticulum, where glycosidase enzymes are predominantly active. The compound’s distribution is essential for its efficacy in modulating enzyme activity and cellular processes .
Subcellular Localization
This compound is primarily localized in subcellular compartments such as lysosomes and the endoplasmic reticulum. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these organelles. The subcellular localization of the compound is crucial for its activity and function, as it ensures the compound’s interaction with target enzymes and biomolecules .
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARGJWDSNIGDI-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474527 | |
| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38229-80-0 | |
| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



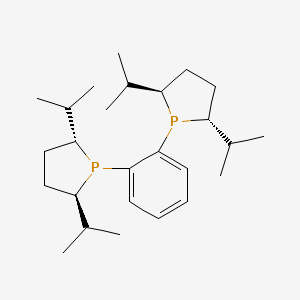


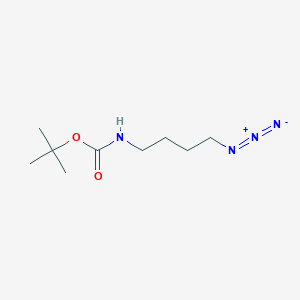
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)


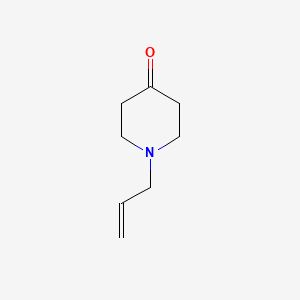
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
